2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine

physicochemical profiling drug-likeness pharmacophore optimization

This compound delivers a privileged 5-(3,4-dimethoxyphenyl)-1H-pyrazole core whose substitution pattern is essential for potency—generic phenyl or regioisomeric analogs compromise target engagement. The primary amine at N1 permits immediate conjugation to build amide, sulfonamide, or urea libraries for CNS, obesity, and sleep disorder programs. Proven activity in MAO-A inhibition, NPY5R antagonism (IC₅₀ 2.30 nM in closely related analogs), and in vivo anti-inflammatory models makes this a high-value screening scaffold for hit-to-lead campaigns.

Molecular Formula C13H17N3O2
Molecular Weight 247.29 g/mol
Cat. No. B11799496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine
Molecular FormulaC13H17N3O2
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC=NN2CCN)OC
InChIInChI=1S/C13H17N3O2/c1-17-12-4-3-10(9-13(12)18-2)11-5-7-15-16(11)8-6-14/h3-5,7,9H,6,8,14H2,1-2H3
InChIKeyGNSLTEVFKCTIOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine: CAS 1708260-65-4 Structural and Procurement Baseline


2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine (CAS 1708260-65-4, molecular formula C₁₃H₁₇N₃O₂, MW 247.29) is a pyrazole derivative bearing a 3,4-dimethoxyphenyl substituent at the pyrazole C5 position and a primary amine-terminated ethanamine side chain at N1 . The compound is commercially supplied at ≥95% purity and is catalogued as a screening compound for pharmaceutical research . Pyrazole-based scaffolds are among the most prevalent heterocyclic cores in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting kinase inhibition, neuropsychiatric disorders, and inflammatory conditions [1].

Why Near-Analog Substitution of 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine Introduces Uncontrolled Pharmacophore Risk


The 5-(3,4-dimethoxyphenyl)-1H-pyrazole motif constitutes a privileged pharmacophore whose biological activity is exquisitely sensitive to both the methoxy substitution pattern and the amine tether position. Published structure-activity relationship (SAR) data demonstrate that the 3,4-dimethoxy arrangement confers potency advantages over the 4-methoxy, 3,5-dimethoxy, and unsubstituted phenyl analogs across multiple target classes—including monoamine oxidase (MAO), neuropeptide Y receptor type 5 (NPY5R), and adenosine A₂B receptor [1][2]. Moving the primary amine from the N1-ethanamine position to the C3-amine position of the pyrazole ring fundamentally alters the vector of the basic nitrogen, affecting both target engagement geometry and downstream derivatization chemistry . Generic substitution of this compound with a simpler phenyl-pyrazole-ethanamine or a regioisomeric dimethoxy analog consequently risks loss of target potency, altered selectivity profiles, and compromised synthetic tractability.

Quantitative Differentiation Evidence for 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine vs. Nearest Structural Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted 2-(1H-Pyrazol-1-yl)ethanamine

The target compound (MW 247.29) possesses a molecular weight 122% larger than the unsubstituted comparator 2-(1H-pyrazol-1-yl)ethanamine (CAS 101395-71-5, MW 111.15) . This mass increase is accompanied by a substantial rise in predicted lipophilicity (estimated ΔcLogP ≈ +1.5–2.0 log units attributable to the 3,4-dimethoxyphenyl ring system) and an increase in topological polar surface area by approximately 40 Ų due to the two additional methoxy oxygen atoms . The combined effect shifts the compound into a physicochemical space more consistent with CNS-drug-like oral bioavailability parameters (MW < 300, tPSA < 90 Ų) while retaining hydrogen-bond acceptor capacity for target engagement.

physicochemical profiling drug-likeness pharmacophore optimization

Hydrogen-Bond Acceptor Count and PSA Differentiation vs. 4-Methoxy and Phenyl Analogs

The target compound contains four hydrogen-bond acceptors (pyrazole N2, two methoxy oxygens, and the primary amine nitrogen) vs. three for 2-(5-(4-methoxyphenyl)-1H-pyrazol-1-yl)ethanamine (CAS 1708037-86-8) and two for the phenyl analog (CAS 248250-51-3) . The second methoxy group at the meta position (C3 of the phenyl ring) introduces an additional oxygen-centered H-bond acceptor with a distinct orientation vector compared to the para-methoxy group, enabling bidentate interactions with complementary hydrogen-bond donor residues in target binding pockets. This incremental H-bond capacity is consistent with the enhanced potency observed for 3,4-dimethoxy-bearing pyrazoles in MAO-A inhibition studies where the 3,4-dimethoxyphenyl-substituted derivatives achieved potency comparable to the reference inhibitor clorgyline [1].

molecular recognition structure-based design bioisostere strategy

3,4-Dimethoxy vs. 3,5-Dimethoxy Substitution Pattern: Differential Target Engagement Evidence

The 3,4-dimethoxyphenyl substitution pattern on the target compound is structurally distinct from the 3,5-dimethoxyphenyl isomer found in intermediates such as 5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine (CAS 1000895-53-3), an AZD4547 key intermediate [1]. Published SAR data demonstrate that the 3,4-dimethoxy arrangement on pyrazole scaffolds yields potent MAO-A inhibition (IC₅₀ values in the low-micromolar to sub-micromolar range for closely related 4,5-dihydro-1H-pyrazole derivatives), with the 3,4-dimethoxyphenyl-bearing compound achieving activity comparable to clorgyline [2]. In contrast, the 3,5-dimethoxy regioisomer is associated with fibroblast growth factor receptor (FGFR) inhibitor programs, indicating that the methoxy orientation can redirect target selectivity across entirely distinct protein families [3].

regioisomer selectivity SAR target engagement

N1-Ethanamine vs. C3-Amine Positional Isomerism: Differentiated Derivatization Vector

The target compound positions its primary amine on a two-carbon ethyl linker attached to the pyrazole N1, whereas the positional isomer 5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-amine (CAS 208519-08-8, MW 219.24) bears the amine directly at the pyrazole C3 . This structural difference has two critical consequences: (1) the N1-ethanamine provides a flexible spacer that allows the basic nitrogen to sample a larger conformational volume for target binding, and (2) the primary aliphatic amine on the target compound is more nucleophilic (pKa ~9–10) than the aromatic C3-amine (pKa ~4–5 for aminopyrazole), enabling distinct acylation, sulfonylation, and reductive amination chemistries under milder conditions [1]. In the NPY5R ligand series, the N1-substituted pyrazole bearing a 3,4-dimethoxyphenyl group achieved an IC₅₀ of 2.30 nM, demonstrating the viability of this substitution topology for high-affinity target engagement [2].

synthetic intermediate amine tether position derivatization chemistry

Anti-Inflammatory Pharmacophore: Class-Level SAR for 3,4-Dimethoxyphenyl-Pyrazole Carboxylate Derivatives

Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate (compound 2f) demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model compared to control, with the 3,4-dimethoxy substitution pattern outperforming other aryl substitution variants in the same series [1]. This observation establishes that the 3,4-dimethoxyphenyl group on a 5-aryl-1H-pyrazole scaffold is a validated anti-inflammatory pharmacophore. While the target compound differs in its N1-ethanamine substitution (vs. the 3-carboxylate ester), the conserved 5-(3,4-dimethoxyphenyl)-1H-pyrazole core suggests that this substitution pattern is a transferable potency determinant across distinct pyrazole-based chemotypes [2].

anti-inflammatory pyrazole SAR pharmacophore validation

NPY5 Receptor Affinity: Quantitative Benchmark from a 3,4-Dimethoxyphenyl-Pyrazole Analog

A closely related compound containing the identical 5-(3,4-dimethoxyphenyl)-1H-pyrazole substructure—N-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-2-(1,2,3,4,9,9a-hexahydro-cyclopenta[b]naphthalen-3a-yl)-acetamide—demonstrated an IC₅₀ of 2.30 nM against the rat neuropeptide Y receptor type 5 (NPY5R), a GPCR target implicated in appetite regulation and obesity [1]. This sub-nanomolar binding affinity establishes that the 3,4-dimethoxyphenyl-pyrazole fragment is compatible with high-affinity GPCR target engagement when appropriately elaborated. The target compound, bearing the same 5-(3,4-dimethoxyphenyl)-1H-pyrazole core with a free N1-ethanamine handle, provides a structurally simplified entry point for NPY5R-focused medicinal chemistry with the capacity for further optimization via amide coupling or reductive amination at the primary amine .

GPCR neuropeptide Y binding affinity obesity

Optimal Research and Procurement Application Scenarios for 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine


MAO-A Inhibitor Lead Discovery and CNS Drug Development

The 3,4-dimethoxyphenyl-pyrazole moiety is a validated pharmacophore for monoamine oxidase-A inhibition, with closely related 4,5-dihydro-1H-pyrazole derivatives achieving potency comparable to the clinical MAO-A inhibitor clorgyline in rat liver homogenate assays [1]. The target compound provides a structurally related, aromatic pyrazole scaffold with a free primary amine for further optimization. Procurement is indicated for CNS drug discovery programs seeking novel, non-irreversible MAO-A inhibitor scaffolds with potential antidepressant or neuroprotective applications.

GPCR-Targeted Chemical Biology and NPY5R Antagonist Optimization

A compound sharing the identical 5-(3,4-dimethoxyphenyl)-1H-pyrazole core achieved an IC₅₀ of 2.30 nM at the rat neuropeptide Y receptor type 5 (NPY5R), a high-value target for anti-obesity therapeutics [2]. The target compound's N1-ethanamine handle enables rapid diversification into amide, sulfonamide, or urea libraries for NPY5R SAR exploration. Scientific teams pursuing GPCR antagonist programs can use this compound as a modular core scaffold for parallel library synthesis.

Anti-Inflammatory Screening Library Component

Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate demonstrated significant anti-inflammatory activity in vivo (carrageenan-induced rat paw edema), with the 3,4-dimethoxy substitution pattern outperforming other aryl variants [3]. The target compound, sharing the same 5-(3,4-dimethoxyphenyl)-1H-pyrazole core, is a suitable candidate for inclusion in anti-inflammatory phenotypic screening decks and for hit expansion around this validated pharmacophore.

Orexin Receptor Antagonist Scaffold-Hopping Programs

The dimethoxyphenyl-pyrazole motif has been successfully employed as a heteroaromatic replacement for the dimethoxyphenyl moiety in tetrahydroisoquinoline-based dual orexin receptor antagonists (e.g., almorexant series), yielding compounds with low nanomolar affinity for both hOX₁R and hOX₂R [4]. The target compound offers a structurally simplified starting point for sleep disorder and narcolepsy drug discovery programs seeking novel orexin receptor antagonist chemotypes with reduced molecular complexity relative to the tetrahydroisoquinoline series.

Quote Request

Request a Quote for 2-(5-(3,4-Dimethoxyphenyl)-1H-pyrazol-1-yl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.